molecular formula C13H19ClO B7995270 2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol

2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7995270
M. Wt: 226.74 g/mol
InChI Key: OOHVAKKIFXNVDM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring and a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol typically involves the chlorination of 3,5-dimethylphenol followed by a series of reactions to introduce the butanol moiety. The chlorination is usually carried out using chlorine gas or sulfuryl chloride in the presence of a catalyst such as ferric chloride. The subsequent steps involve alkylation and reduction reactions under controlled conditions to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Simpler alcohols or hydrocarbons.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic processes, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: Shares the chlorinated aromatic ring but lacks the butanol moiety.

    3,5-Dimethylphenol: Similar aromatic structure without the chlorine atom.

    4-Chloro-2-methylphenol: Another chlorinated phenol with a different substitution pattern.

Uniqueness

2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol is unique due to the combination of its chlorinated aromatic ring and tertiary alcohol group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenyl)-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO/c1-8(2)13(5,15)11-6-9(3)12(14)10(4)7-11/h6-8,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHVAKKIFXNVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(C)(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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